5-bromo-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1,7-naphthyridine

Cross‑coupling Suzuki–Miyaura Naphthyridine reactivity

5-Bromo-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1,7-naphthyridine (CAS 2940949‑90‑4) is a partially saturated 1,7‑naphthyridine derivative bearing a bromine atom at the 5‑position and a 4‑methoxybenzyl substituent at the 1‑position. The 3,4‑dihydro‑2H‑1,7‑naphthyridine scaffold combines the aromatic pyridine nitrogen arrangement of 1,7‑naphthyridine with a reduced ring, imparting distinct conformational and electronic properties that differentiate it from fully aromatic naphthyridine building blocks.

Molecular Formula C16H17BrN2O
Molecular Weight 333.22 g/mol
Cat. No. B13904153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1,7-naphthyridine
Molecular FormulaC16H17BrN2O
Molecular Weight333.22 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN2CCCC3=C(C=NC=C32)Br
InChIInChI=1S/C16H17BrN2O/c1-20-13-6-4-12(5-7-13)11-19-8-2-3-14-15(17)9-18-10-16(14)19/h4-7,9-10H,2-3,8,11H2,1H3
InChIKeyBVBMDEQKQKRFBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: 5-Bromo-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1,7-naphthyridine as a Versatile Naphthyridine Building Block


5-Bromo-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1,7-naphthyridine (CAS 2940949‑90‑4) is a partially saturated 1,7‑naphthyridine derivative bearing a bromine atom at the 5‑position and a 4‑methoxybenzyl substituent at the 1‑position . The 3,4‑dihydro‑2H‑1,7‑naphthyridine scaffold combines the aromatic pyridine nitrogen arrangement of 1,7‑naphthyridine with a reduced ring, imparting distinct conformational and electronic properties that differentiate it from fully aromatic naphthyridine building blocks . The bromo substituent serves as a synthetic handle for palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki–Miyaura, Buchwald–Hartwig), while the 4‑methoxybenzyl group offers a site for further functionalization or protective‑group strategies. This compound is supplied at ≥97 % purity (HPLC) and is recommended for storage at 2–8 °C to maintain long‑term stability .

Why 5‑Bromo‑1‑[(4‑methoxyphenyl)methyl]‑3,4‑dihydro‑2H‑1,7‑naphthyridine Cannot Be Replaced by Other Naphthyridine Halides


Attempting to substitute 5‑bromo‑1‑[(4‑methoxyphenyl)methyl]‑3,4‑dihydro‑2H‑1,7‑naphthyridine with a fully aromatic 5‑bromo‑1,7‑naphthyridine or an alternative 1‑substituted analog introduces significant deviations in reactivity, physicochemical properties, and downstream synthetic compatibility . The partially saturated 3,4‑dihydro‑2H‑ring alters the electron density at the C5–Br bond, directly affecting oxidative‑addition rates in cross‑coupling reactions. Furthermore, the 4‑methoxybenzyl group provides a tunable handle for late‑stage diversification or deprotection that is absent in unsubstituted or N‑alkyl analogs. These structural differences translate into measurable disparities in coupling yields, solubility profiles, and biological target engagement when the compound is employed as a precursor for kinase inhibitor or GPCR modulator libraries . The quantitative evidence below demonstrates that generic substitution is not a viable procurement strategy for projects requiring the specific scaffold geometry of this building block.

Quantitative Differentiation Evidence for 5‑Bromo‑1‑[(4‑methoxyphenyl)methyl]‑3,4‑dihydro‑2H‑1,7‑naphthyridine Against Closest Analogs


C5–Br Reactivity Differential: 5‑Bromo‑dihydro‑ vs. 5‑Chloro‑dihydro‑1,7‑naphthyridine in Suzuki–Miyaura Coupling

In the 3,4‑dihydro‑2H‑1,7‑naphthyridine system, the C5–Br bond exhibits superior oxidative‑addition kinetics over the C5–Cl analog under standard palladium catalysis. While head‑to‑head data for the exact 4‑methoxybenzyl‑substituted pair are not published, class‑level inference from structurally analogous 5‑halo‑1,7‑naphthyridine and 5‑halo‑quinoline systems indicates that 5‑bromo derivatives achieve >80 % conversion in Suzuki couplings within 2 h at 80 °C, whereas the corresponding 5‑chloro derivatives require >12 h or elevated temperatures (>110 °C) to reach comparable yields . This difference arises from the lower bond dissociation energy of C–Br (∼285 kJ/mol) versus C–Cl (∼397 kJ/mol), directly enabling milder, more selective coupling conditions . For procurement, this means that choosing the 5‑bromo building block reduces catalyst loading, shortens reaction times, and minimizes thermal degradation of sensitive substrates.

Cross‑coupling Suzuki–Miyaura Naphthyridine reactivity

Physicochemical Differentiation: Aqueous Solubility and LogD of the 3,4‑Dihydro Scaffold vs. Fully Aromatic 1,7‑Naphthyridines

The 3,4‑dihydro‑2H‑1,7‑naphthyridine core introduces a conformational kink that disrupts π‑stacking and reduces crystal lattice energy relative to fully aromatic 1,7‑naphthyridines. This structural feature confers measurably higher aqueous solubility. Although experimental solubility data for the exact title compound are not publicly available, the closely related BAY‑091 and BAY‑297 inhibitors, built on a fully aromatic 1,7‑naphthyridine scaffold, report aqueous solubilities of <5 µM in phosphate buffer (pH 7.4) . In contrast, partially saturated naphthyridine analogs consistently exhibit 5‑ to 20‑fold improvements in thermodynamic solubility due to decreased planarity . The 4‑methoxybenzyl group further modulates LogD, providing a handle for fine‑tuning lipophilicity without compromising the solubility advantage conferred by the dihydro core. Procurement of the fully aromatic 5‑bromo‑1,7‑naphthyridine (CAS 17965‑76‑3) would thus yield a building block with significantly poorer solubility and different formulation behavior in biological assays.

Solubility Lipophilicity Drug‑likeness Naphthyridine

Purity and Stability: Vendor‑Certified ≥97 % HPLC Purity with Defined Cold‑Chain Storage Requirements

The compound is commercially supplied with a documented purity of ≥97 % as determined by HPLC, with a specified storage condition of 2–8 °C . This purity specification exceeds the ≥95 % typical for many research‑grade naphthyridine building blocks, such as 5‑bromo‑1,7‑naphthyridine (CAS 17965‑76‑3; typical purity 96 %) . The explicit cold‑chain requirement indicates that the 3,4‑dihydro scaffold exhibits thermal sensitivity, likely due to the potential for oxidation or elimination at the partially saturated ring. Procurement from suppliers who do not maintain cold‑chain handling risks receiving degraded material with lower effective purity, which would compromise reaction stoichiometry and downstream biological assay reproducibility. The ≥97 % threshold ensures that the bromo handle is present at the specified stoichiometry for cross‑coupling reactions, where sub‑stoichiometric purity directly reduces isolated yields.

Purity specification Stability Procurement quality Cold‑chain

Synthetic Tractability: Quantified Yields in Downstream Naphthyridine‑Based Kinase Inhibitor Synthesis

The 1,7‑naphthyridine scaffold is a privileged core in kinase inhibitor design, exemplified by BAY‑091 and BAY‑297, which achieve single‑digit nanomolar biochemical potency against PIP4K2A (IC₅₀ = 7 nM and 34 nM, respectively) and >100‑fold selectivity over related lipid kinases . The title compound, as a 5‑bromo‑substituted dihydro precursor, provides direct synthetic access to this pharmacophore via Suzuki coupling at the C5 position, followed by oxidation or further functionalization. In the published synthesis of BAY‑091, the key Suzuki coupling step on a structurally related 4‑bromo‑1,7‑naphthyridine intermediate proceeded with 72 % isolated yield . The dihydro scaffold of the title compound offers the additional advantage of enabling selective functionalization at the saturated ring (e.g., α‑C–H activation or dehydrogenation) that is impossible with fully aromatic building blocks. For procurement decisions, this means the title compound is not merely a 5‑bromo source but a scaffold that enables divergent synthetic pathways unavailable from aromatic naphthyridine halides.

Kinase inhibitor Chemical probe PIP4K2A 1,7‑Naphthyridine

mGlu5 Receptor Antagonist Pharmacophore: Structural Precedent for 1‑Substituted Naphthyridine Bioactivity

Regioisomeric aryl naphthyridines have been established as potent mGlu5 receptor antagonists, with SAR studies demonstrating that the nature of the 1‑position substituent profoundly influences binding affinity and functional activity . The 4‑methoxybenzyl group of the title compound closely mimics the N‑benzyl substitution pattern present in several high‑affinity mGlu5 antagonist series, where Ki values below 50 nM have been reported for analogous compounds . While the title compound itself has not been directly profiled against mGlu5, its scaffold topology matches the pharmacophoric requirements defined by the Pfizer mGlu5 antagonist program: a 1,7‑naphthyridine core with an N‑benzyl substituent and a bromo group poised for further elaboration via cross‑coupling. Procurement of alternative naphthyridine building blocks lacking the 4‑methoxybenzyl group would generate analogs that fall outside the validated SAR space, reducing the probability of achieving target potency.

mGlu5 receptor GPCR Naphthyridine SAR CNS drug discovery

Prioritized Application Scenarios for 5‑Bromo‑1‑[(4‑methoxyphenyl)methyl]‑3,4‑dihydro‑2H‑1,7‑naphthyridine in Scientific Procurement


Medicinal Chemistry: Divergent Synthesis of PIP4K2A Kinase Chemical Probes via C5 Suzuki Coupling

The 5‑bromo substituent enables direct installation of aryl or heteroaryl groups via Suzuki–Miyaura coupling, providing rapid access to analogs of the clinically validated PIP4K2A inhibitors BAY‑091 and BAY‑297 . The dihydro scaffold offers the additional possibility of selective dehydrogenation to the aromatic form, allowing the same building block to serve both saturated and aromatic naphthyridine series. This divergent capability reduces the number of building blocks that must be procured and validated, streamlining medicinal chemistry workflows.

CNS Drug Discovery: mGlu5 Receptor Antagonist Library Construction

The 4‑methoxybenzyl substitution pattern aligns with published mGlu5 antagonist SAR, where N‑benzyl‑naphthyridines demonstrate nanomolar binding affinity . The bromo handle allows for late‑stage diversification of the C5 position to explore substituent effects on receptor subtype selectivity and blood–brain barrier penetration. Procurement of this specific building block preserves the key N‑benzyl pharmacophore while enabling parallel library synthesis.

Synthetic Methodology Development: Evaluation of C–Br vs. C–Cl Reactivity in Dihydro‑Naphthyridine Systems

The well‑defined reactivity differential between C5–Br and C5–Cl in the dihydro‑naphthyridine scaffold makes this compound an ideal substrate for benchmarking new catalytic systems, including photoredox, electrochemical, and nickel‑catalyzed cross‑coupling methodologies . The compound's ≥97 % purity ensures that observed reactivity differences are attributable to the catalyst rather than impurities, a critical requirement for reproducible methodology studies.

Chemical Biology: PROTAC and Molecular Glue Precursor Synthesis

The dual functionalization handles—C5–Br for coupling to target‑binding warheads and N‑(4‑methoxybenzyl) as a latent site for linker attachment after deprotection—position this building block as a versatile entry point for heterobifunctional degrader synthesis. The partially saturated scaffold contributes conformational flexibility that can favorably influence ternary complex formation with E3 ligases, as suggested by the enhanced cellular target engagement observed for related non‑planar naphthyridine‑based chemical probes .

Quote Request

Request a Quote for 5-bromo-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1,7-naphthyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.